The synthesis of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine can be approached through several methodologies. One effective method involves a one-pot synthesis using readily available starting materials such as 2-aminopyridine and appropriate ketones or aldehydes.
The molecular structure of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine can be described as follows:
The chemical formula can be represented as , with a molecular weight of approximately 353.26 g/mol.
The reactivity of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine can be explored through various chemical transformations:
The reactions often require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity.
The mechanism of action for compounds like 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine often involves interaction with biological targets such as enzymes or receptors:
Experimental studies have shown that modifications on the imidazo[1,2-a]pyridine scaffold significantly affect biological activity, emphasizing the importance of structural features in drug design.
The physical properties of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine include:
The applications of 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine extend primarily into medicinal chemistry, where it serves as a lead compound for developing new therapeutics:
The therapeutic landscape for complex neurodegenerative disorders like Alzheimer's disease (AD) has progressively shifted from single-target agents toward Multi-Target-Directed Ligands (MTDLs). This paradigm acknowledges AD's multifactorial pathogenesis, involving amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and cholinergic dysfunction [1] [5]. MTDLs strategically modulate multiple pathological pathways simultaneously, enhancing therapeutic efficacy and overcoming the limitations of monofunctional drugs. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged chemotype in MTDL development due to its favorable drug-likeness, blood-brain barrier (BBB) permeability, and structural versatility for multi-target engagement [4].
The imidazo[1,2-a]pyridine core—a bicyclic 6:5 fused heteroaromatic system—exhibits intrinsic "privileged structure" properties for central nervous system (CNS) drug discovery. Clinically validated derivatives include zolpidem (GABA_A modulator) and olprinone (phosphodiesterase III inhibitor), underscoring the scaffold's adaptability to diverse neurological targets [4] [9]. Key pharmacological advantages include:
Table 1: Clinically Exploited Imidazo[1,2-a]pyridine Derivatives in Neurology
Compound | Primary Target | Therapeutic Use | Structural Features |
---|---|---|---|
Zolpidem | GABA_A receptor | Insomnia | 2-Methyl-6-phenylimidazo[1,2-a]pyridine |
Alpidem | TSPO protein | Anxiety (withdrawn) | 2-Phenylimidazo[1,2-a]pyridine-3-acetamide |
Olprinone | Phosphodiesterase III | Acute heart failure | 1,2-Dihydro-5-imidazo[1,2-a]pyridylpyridinone |
Zolimidine | H+/K+-ATPase | Gastric ulcer (historical) | 2-Dimethylaminomethyl-1-methylimidazo[1,2-a]pyridine |
AD pathogenesis involves intertwined amyloidogenic and cholinergic pathways. BACE1 (β-site amyloid precursor protein cleaving enzyme 1) initiates Aβ peptide production by cleaving amyloid precursor protein (APP). Aβ1–42 aggregates into neurotoxic oligomers and plaques—a cornerstone of the amyloid hypothesis [1] [3]. Concurrently, depleted acetylcholine (ACh) levels due to hyperactive acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) exacerbate cognitive decline. Therapeutically:
Notably, oxidative stress amplifies both pathways, creating a vicious cycle. MTDLs incorporating antioxidant moieties thus provide synergistic benefits [3] [7]. Recent imidazo[1,2-a]pyridine derivatives (e.g., 7g in [3]) inhibit BACE1 (IC₅₀ = 8.9 µM), BuChE (IC₅₀ = 3.2 µM), and lipid peroxidation (IC₅₀ = 10.2 µM), validating this combinatorial approach [3].
The lead compound 2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine (CAS: 1218933-56-2) exemplifies rational substituent engineering for multi-target engagement [6]. Its design leverages:
Table 2: Structure-Activity Relationships (SAR) of Key Substituents in Imidazo[1,2-a]pyridine MTDLs
Position | Substituent | BACE1 Inhibition | Cholinesterase Inhibition | Additional Effects |
---|---|---|---|---|
C2 | 4-Bromophenyl | +++ (IC₅₀ ~10–20 µM) [3] | ++ (BuChE selectivity) [9] | Amyloid imaging potential [10] |
C2 | 2-Chlorophenyl | ++ | + | Steric hindrance limits PAS access |
C2 | Biphenyl | + | +++ (AChE IC₅₀ = 79 µM) [9] | Enhanced π-stacking |
C3 | Cyclohexylamine | +++ | +++ (BuChE IC₅₀ = 2.5–3.2 µM) [3] | Metal chelation, antioxidant effects |
C3 | Unsubstituted | - | - | Low target affinity |
Molecular docking confirms the 4-bromophenyl group's deep burial within BACE1's S3 pocket (van der Waals contacts with Trp76, Leu30), while the cyclohexylamine projects toward catalytic aspartates [3]. Similarly, in BuChE, the bromophenyl moiety occupies the acyl pocket, and the protonated cyclohexylamine nitrogen forms a cation-π interaction with Trp82 [3] [9]. This dual-target engagement—coupled with ferroptosis inhibition via radical-trapping at the amine [7]—positions this derivative as a prototypical imidazo[1,2-a]pyridine-based MTDL.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: